Product packaging for 4-Hydroxymandelate(Cat. No.:)

4-Hydroxymandelate

Número de catálogo: B1240059
Peso molecular: 167.14 g/mol
Clave InChI: YHXHKYRQLYQUIH-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Hydroxymandelate (4-HMA), also known as 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, is a high-value aromatic hydroxy acid with significant applications in chemical and biological research . It is widely used as a key chiral precursor in the organic synthesis of pharmaceuticals, including the beta-blocker atenolol, and various flavors and fragrances such as ethyl vanillin . In a landmark discovery, 4-HMA has been identified as a previously missing intermediate in the endogenous biosynthesis of the coenzyme Q10 (CoQ10) headgroup in human cells . This biosynthesis is catalyzed by the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL), and research into this pathway provides crucial insights into neurological diseases associated with HPDL deficiencies . The compound can be synthesized chemically via the condensation of phenol and glyoxylic acid, or produced through advanced biotechnological methods using engineered microbial cell factories, such as E. coli and S. cerevisiae , for more sustainable manufacturing . This product is offered as a high-purity reagent for research applications including enzymology, metabolic pathway mapping, and the development of microbial cell factories. It is intended for Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7O4- B1240059 4-Hydroxymandelate

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-hydroxy-2-(4-hydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHKYRQLYQUIH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O4-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways of 4 Hydroxymandelate

Enzymatic Biosynthesis in Prokaryotic Systems

The formation of 4-hydroxymandelate in prokaryotes is a critical step in the biosynthesis of certain secondary metabolites, particularly non-proteinogenic amino acids required for the assembly of complex antibiotics. ontosight.ai The primary and most well-characterized route involves the enzyme this compound synthase (HmaS).

The HmaS pathway is a key enzymatic process that diverts a metabolite from the tyrosine catabolism pathway to produce this compound. rsc.org This pathway is central to the formation of building blocks for various peptide antibiotics. rsc.org

The specific substrate for this compound synthase is 4-hydroxyphenylpyruvate (4-HPP). researchgate.netwikipedia.orgwikipedia.org 4-HPP is an intermediate in the shikimic acid pathway and the catabolism of L-tyrosine. rsc.orgwikipedia.org HmaS acts directly on 4-HPP to catalyze its conversion into this compound. researchgate.netacs.org In the context of vancomycin (B549263) group antibiotic biosynthesis, 4-HPP is produced from prephenate by the enzyme prephenate dehydrogenase. wikipedia.org

This compound synthase (EC 1.13.11.46) is a non-heme, iron(II)-dependent dioxygenase. researchgate.netwikipedia.orgrsc.org The enzyme catalyzes a complex reaction involving both oxidative decarboxylation and hydroxylation. rsc.orgresearchgate.net During the catalytic cycle, HmaS utilizes molecular oxygen (O2) to act on the 4-hydroxyphenylpyruvate substrate. wikipedia.orgacs.org The reaction results in the loss of the carboxyl group from the pyruvate (B1213749) side chain as carbon dioxide (CO2). wikipedia.org

This process is distinct because it involves the incorporation of both atoms from a single O2 molecule into the product and byproduct: one oxygen atom is incorporated into the benzylic hydroxyl group of this compound, and the other is incorporated into the released CO2. rsc.org This mechanism is unusual as it hydroxylates the side chain of the substrate rather than the aromatic ring. researchgate.netacs.org The enzyme shares structural and substrate similarities with 4-hydroxyphenylpyruvate dioxygenase (HPPD), although it directs the hydroxylation to the benzylic carbon instead of the aromatic ring. acs.orgnih.govresearchgate.net

The gene encoding this compound synthase (HmaS) has been identified in several bacterial species known for producing glycopeptide antibiotics. researchgate.netrsc.org A primary example is Amycolatopsis orientalis (formerly Nocardia orientalis), the producer of the vancomycin-like antibiotic chloroeremomycin (B1668801). researchgate.netacs.orgrsc.orguniprot.org The HmaS enzyme from this organism has been extensively studied and characterized. acs.orgnih.govebi.ac.uk Genes for HmaS and the associated pathway have also been found in other producers of vancomycin-group antibiotics, such as Kibdelosporangium aridum and in the biosynthesis of complestatin. researchgate.netresearchgate.net

Microbial SpeciesAntibiotic Produced/PathwayReference
Amycolatopsis orientalisChloroeremomycin (Vancomycin group) researchgate.netacs.orgrsc.org
Kibdelosporangium aridumChloroeremomycin researchgate.net
Amycolatopsis mediterraneiBalhimycin rsc.org
Streptomyces coelicolorCalcium-Dependent Antibiotic (CDA) rsc.orgnih.gov
Nocardia uniformisNocardicin frontiersin.org
Amycolatopsis bartoniaeGlycopeptide Antibiotic (aba cluster) mdpi.com

This compound is a pivotal intermediate in the biosynthesis of the non-proteinogenic amino acid (S)-4-hydroxyphenylglycine (HPG). acs.orgresearchgate.netacs.org HPG is a crucial structural component of the heptapeptide (B1575542) backbone of vancomycin and related glycopeptide antibiotics, which are critical for their biological activity against Gram-positive bacteria. wikipedia.orgacs.orgwikipedia.org

The biosynthesis of HPG from 4-HPP is a multi-step enzymatic process. wikipedia.org After HmaS produces (S)-4-hydroxymandelate, it is subsequently oxidized by a second enzyme, (S)-4-hydroxymandelate oxidase (Hmo), an FMN-dependent enzyme. wikipedia.orgrsc.orgresearchgate.net This oxidation yields 4-hydroxybenzoylformate. wikipedia.orgrsc.org In the final step, a transaminase, 4-hydroxyphenylglycine transaminase (HpgT), transfers an amino group from a donor like L-tyrosine to 4-hydroxybenzoylformate, forming (S)-4-hydroxyphenylglycine. wikipedia.orgresearchgate.net This newly synthesized HPG is then incorporated into the growing peptide chain of the antibiotic by nonribosomal peptide synthetases. wikipedia.org

EnzymeGene (in A. orientalis)SubstrateProductCofactorReference
Prephenate Dehydrogenase (PDH)pdhPrephenate4-HydroxyphenylpyruvateNAD⁺ wikipedia.orgrsc.org
This compound Synthase (HmaS)hmaS (Orf21)4-Hydroxyphenylpyruvate(S)-4-HydroxymandelateFe(II), O₂ researchgate.netacs.orgrsc.org
This compound Oxidase (Hmo)hmo (Orf22)(S)-4-Hydroxymandelate4-HydroxybenzoylformateFMN wikipedia.orgrsc.orgresearchgate.net
4-Hydroxyphenylglycine Transaminase (HpgT)hpgT4-Hydroxybenzoylformate(S)-4-HydroxyphenylglycinePyridoxal Phosphate (B84403) (PLP) wikipedia.orgrsc.orgresearchgate.net

While the HmaS pathway is the primary characterized route for this compound biosynthesis in prokaryotes involved in antibiotic production, evidence suggests other microbial pathways can lead to this compound. In some ascomycete yeasts, such as Hanseniaspora vineae, a phenylpyruvate/mandelate (B1228975) pathway has been identified for the synthesis of benzenoids. asm.org This pathway results in the intracellular accumulation of 4-hydroxyphenylpyruvate-derived compounds, including 4-hydroxymandelic acid, suggesting an alternative route from the same precursor (4-HPP) that is distinct from the canonical HmaS pathway in bacteria. asm.org

Furthermore, the substrate promiscuity of HmaS has been exploited in metabolic engineering. frontiersin.orgnih.gov Engineered strains of Escherichia coli and Saccharomyces cerevisiae expressing HmaS from Amycolatopsis orientalis can produce not only this compound but also mandelic acid from phenylpyruvate, demonstrating the creation of artificial microbial biosynthetic routes for these valuable aromatic α-hydroxy acids. frontiersin.orgnih.gov

Alternative Microbial Biosynthetic Routes

This compound Biosynthesis in Eukaryotic Systems

In eukaryotes, the biosynthesis of this compound is intricately linked to fundamental metabolic processes, including amino acid catabolism and the synthesis of essential molecules. nih.govmdpi.com

Mammalian Biosynthesis via Hydroxyphenylpyruvate Dioxygenase-like (HPDL)

A significant breakthrough in understanding mammalian metabolism has been the discovery of a non-canonical pathway for tyrosine catabolism involving the enzyme Hydroxyphenylpyruvate Dioxygenase-like (HPDL). nih.gov

Recent studies have definitively identified HPDL as the enzyme responsible for the synthesis of this compound (4-HMA) in human cells. nih.govnih.gov Prior to this discovery, the function of HPDL was largely unknown. nih.govfrontiersin.orgnih.gov Through the use of 18O2 labeling, researchers were able to identify 4-HMA as a highly labeled polar metabolite, leading to the characterization of HPDL's role in its production. nih.govnih.gov This finding has provided crucial insights into neurological diseases associated with HPDL deficiencies. nih.govnyu.edubiorxiv.org

The biosynthesis of this compound in mammals begins with the aromatic amino acids phenylalanine and tyrosine. nih.govdavuniversity.org Phenylalanine can be converted to tyrosine, which then enters a catabolic pathway. nih.govdavuniversity.org A key intermediate in this pathway is 4-hydroxyphenylpyruvate (4-HPPA), which is formed through the transamination of tyrosine. nih.govdavuniversity.orgnih.gov HPDL then acts on 4-HPPA, converting it to this compound. nih.gov This establishes a direct link between the catabolism of these essential amino acids and the production of this compound.

One of the most critical functions of this compound in human cells is its role as an intermediate in the biosynthesis of the headgroup of Coenzyme Q10 (CoQ10). nih.govnyu.eduresearchgate.net CoQ10 is a vital component of the electron transport chain and a potent antioxidant. nih.govmdpi.com The pathway for the synthesis of the CoQ10 headgroup in higher eukaryotes had long been elusive. nih.gov The discovery that HPDL produces 4-HMA, which is then further metabolized to 4-hydroxybenzoate (B8730719) (4-HB), a known precursor for the CoQ10 headgroup, filled a significant gap in our understanding of this essential biosynthetic pathway. nih.govresearchgate.netreactome.org

HPDL is a paralog of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), another key enzyme in tyrosine catabolism. frontiersin.orgbiorxiv.orggenecards.org Both HPDL and HPPD belong to the vicinal oxygen chelate (VOC) superfamily and are predicted to contain iron-binding sites. frontiersin.org However, despite their structural similarities, their functions appear to differ. biorxiv.org HPPD is primarily involved in the conversion of 4-hydroxyphenylpyruvate to homogentisate (B1232598) in the canonical tyrosine degradation pathway. nih.govontosight.airesearchgate.net In contrast, HPDL catalyzes the conversion of 4-HPPA to this compound, channeling it into the CoQ10 synthesis pathway. nih.gov This functional divergence highlights the specialized roles of these homologous enzymes in mammalian metabolism.

Plant Biosynthesis Pathways

The biosynthesis of this compound in the plant kingdom, particularly in algae, has been a subject of scientific investigation, revealing specific pathways originating from the amino acid L-Tyrosine. Furthermore, it plays a role as a key intermediate in the formation of other important aromatic compounds.

L-Tyrosine to 4-Hydroxymandelic Acid Conversion in Algae (e.g., Odonthalia floccosa)

In the marine red alga Odonthalia floccosa, a distinct biosynthetic pathway for the conversion of L-Tyrosine to 4-Hydroxymandelic acid has been identified. oup.comnih.govnih.gov Research involving radiolabeled L-Tyrosine has elucidated a sequence of intermediates, demonstrating a particulate enzyme system likely situated on the thylakoid membranes is responsible for this transformation. oup.comnih.govnih.gov

The proposed pathway initiates with the conversion of L-Tyrosine to 4-Hydroxyphenylpyruvic acid. This is subsequently transformed into 4-Hydroxyphenylacetic acid, which then serves as the direct precursor to 4-Hydroxymandelic acid. oup.comnih.govnih.gov This entire process is a critical part of the alga's metabolism, leading to the synthesis of various aromatic compounds. oup.comnih.govnih.gov

Intermediate Role in Plant Aromatic Aldehyde Formation

In the context of the alga Odonthalia floccosa, 4-Hydroxymandelic acid is not the final product of the biosynthetic chain but rather a crucial intermediate. Following its formation from 4-Hydroxyphenylacetic acid, 4-Hydroxymandelic acid is further metabolized to produce the aromatic aldehyde, 4-Hydroxybenzaldehyde (B117250). oup.comnih.govnih.gov This aldehyde can then undergo further modifications, such as bromination, to form 3-Bromo-4-hydroxybenzaldehyde (B1265673). oup.comnih.govnih.gov While this pathway is clearly defined in this marine alga, the role of this compound as an intermediate in aromatic aldehyde formation in terrestrial plants is not as extensively documented in the reviewed literature.

Fungal Biosynthesis Considerations (e.g., Aspergillus niger, Saccharomyces cerevisiae)

Fungi, including the industrially significant species Aspergillus niger and Saccharomyces cerevisiae, also exhibit pathways for the synthesis of this compound. These pathways can be both naturally occurring and subjects of metabolic engineering for the targeted production of this compound.

In Aspergillus niger, a soil-isolated fungus, a novel pathway for the metabolism of DL-phenylalanine has been identified that involves 4-Hydroxymandelic acid. nih.govcapes.gov.br In this pathway, 4-Hydroxyphenylacetate is converted to this compound. nih.gov This compound is then further degraded through a series of intermediates including 4-hydroxybenzoylformate, 4-hydroxybenzaldehyde, and 4-hydroxybenzoate, ultimately leading to protocatechuate. nih.gov

Saccharomyces cerevisiae, or baker's yeast, has been a focus for the biotechnological production of 4-Hydroxymandelic acid. Evidence suggests that this compound is a naturally occurring intermediate in this yeast. wustl.edu Metabolic engineering efforts have successfully enhanced the production of 4-Hydroxymandelic acid in S. cerevisiae. By expressing heterologous enzymes, such as hydroxymandelate synthase from bacteria like Amycolatopsis orientalis, and optimizing the aromatic amino acid pathway, significant titers of 4-Hydroxymandelic acid have been achieved. nih.gov These engineered strains can produce 4-Hydroxymandelic acid de novo from glucose.

OrganismPrecursor(s)Key IntermediatesProduct(s)
Odonthalia floccosa L-Tyrosine4-Hydroxyphenylpyruvic acid, 4-Hydroxyphenylacetic acid4-Hydroxymandelic acid, 4-Hydroxybenzaldehyde
Aspergillus niger DL-Phenylalanine4-Hydroxyphenylacetic acid4-Hydroxymandelic acid
Saccharomyces cerevisiae Glucose, Tyrosine4-Hydroxyphenylpyruvate4-Hydroxymandelic acid

Enzymology of 4 Hydroxymandelate Metabolism

Enzymes Catalyzing 4-HMA Synthesis

4-Hydroxymandelate synthase (HmaS), also known as 4-hydroxyphenylpyruvate dioxygenase II, is the primary enzyme that catalyzes the formation of this compound. nih.govwikipedia.org It facilitates the conversion of its substrate, 4-hydroxyphenylpyruvate (HPP), using molecular oxygen. wikipedia.org This reaction involves an oxidative decarboxylation, yielding (S)-4-hydroxymandelate and carbon dioxide as products. wikipedia.orgrsc.org The systematic name for this enzyme is (S)-4-hydroxyphenylpyruvate:oxygen oxidoreductase (decarboxylating). wikipedia.org HmaS is of significant interest as it represents the initial step in the biosynthetic pathway of 4-hydroxyphenylglycine, a non-proteinogenic amino acid that is a fundamental component of various peptide antibiotics, including vancomycin (B549263). rsc.orgnih.gov

HmaS belongs to the superfamily of α-keto acid-dependent non-heme iron-dependent dioxygenases. rsc.orgmdpi.com Unlike many enzymes in this family that require α-ketoglutarate as a co-substrate, HmaS is unique in that the requisite α-keto acid moiety is an integral part of its primary substrate, 4-hydroxyphenylpyruvate. rsc.orgscispace.com This classification is based on its structural features and reaction mechanism, which involves the activation of molecular oxygen by a ferrous iron center held in the active site. scispace.com The enzyme utilizes a facial triad (B1167595) of two histidine residues and one carboxylate residue to coordinate the iron ion, a characteristic feature of this enzyme class. nih.gov

HmaS exhibits remarkable and distinct regioselectivity and stereoselectivity. nih.govresearchgate.net The enzyme specifically catalyzes hydroxylation at the benzylic carbon of the 4-hydroxyphenylpyruvate substrate. rsc.orgnih.gov This is a notable departure from its close homolog, 4-hydroxyphenylpyruvate dioxygenase (HPPD), which acts on the same substrate but hydroxylates the aromatic ring. rsc.orgnih.gov The reaction catalyzed by HmaS is also highly stereoselective, exclusively producing the (S)-4-hydroxymandelate enantiomer. mdpi.com This specificity is crucial for the subsequent steps in the biosynthesis of antibiotics where specific stereoisomers are required.

The catalytic activity of this compound synthase is dependent on the presence of a specific metal cofactor. The enzyme requires a ferrous iron (Fe²⁺) cation for its function. rsc.org This iron ion is located in the active site and is essential for binding the substrate and activating molecular oxygen, which is necessary for the hydroxylation and decarboxylation reaction.

The crystal structure of HmaS reveals a fold comprising two β-barrel domains. nih.gov The active site, which contains the characteristic 2-His-1-carboxylate facial triad for coordinating the iron cofactor, is located within one of these domains. nih.gov A key feature of the HmaS active site is that it is significantly smaller and more constrained than that of the related enzyme HPPD. nih.gov This size difference is thought to be a primary determinant of the enzyme's distinct regioselectivity. nih.gov

Substrate binding is directed by specific interactions within the active site. Models suggest that the 4-hydroxyphenylpyruvate (HPP) substrate binds in a manner analogous to the product, this compound. nih.gov The p-hydroxyl group of the substrate is positioned to form a hydrogen bond with a conserved serine residue (Ser201). nih.gov This orientation, influenced by the compact nature of the active site, positions the benzylic carbon of the substrate for attack by the reactive Fe(IV)=O intermediate, leading to the specific hydroxylation reaction. rsc.org In contrast, in HPPD, a different orientation of the substrate ring is proposed to facilitate hydroxylation at the aromatic ring. nih.gov

Key Properties of this compound Synthase (HmaS)
PropertyDescriptionReference
EC Number1.13.11.46 wikipedia.org
ClassificationNon-Heme Iron-Dependent Dioxygenase mdpi.com
Substrates4-hydroxyphenylpyruvate, O₂ wikipedia.org
Products(S)-4-hydroxymandelate, CO₂ wikipedia.org
CofactorFe²⁺ rsc.org
RegioselectivityHydroxylation at the benzylic position rsc.orgnih.gov
StereoselectivityProduces the (S)-enantiomer mdpi.com

Site-directed mutagenesis studies have been employed to investigate the structure-function relationship of HmaS and to alter its catalytic properties. nih.govresearchgate.netneb.com These studies have highlighted the enzyme's tolerance to certain mutations within its active site. rsc.org

Hydroxyphenylpyruvate Dioxygenase-like (HPDL)

Hydroxyphenylpyruvate Dioxygenase-like (HPDL) is a mitochondrial enzyme that has garnered significant interest due to its association with neurological disorders. mdpi.comnih.gov It is the sole mammalian paralogue of 4-Hydroxyphenylpyruvate Dioxygenase (HPD), an enzyme involved in the catabolism of tyrosine. mdpi.combiorxiv.org Despite this relationship, HPDL appears to have a distinct functional role. nsf.gov

Catalytic Function and Substrate Specificity in Mammalian Cells

In mammalian cells, HPDL functions as an iron-dependent dioxygenase located in the mitochondria. uniprot.orguniprot.orgnih.gov Its primary catalytic role is the conversion of 4-hydroxyphenylpyruvate (4-HPPA) to (S)-4-hydroxymandelate (4-HMA). uniprot.orguniprot.org This reaction is recognized as a step in an alternative biosynthetic pathway for coenzyme Q10 (CoQ10), originating from tyrosine. biorxiv.orgmdpi.com

The enzyme is widely expressed across most organs, with particularly high levels observed in the brain. mdpi.comnsf.gov While 4-HPPA is its nominal substrate, the full scope of HPDL's substrate specificity and its precise biological functions are still under active investigation. mdpi.comnsf.gov Beyond its role in CoQ10 synthesis, speculative associations have been made with other critical cellular processes, including oxidative phosphorylation, apoptosis, and cell proliferation, though these functions remain largely unconfirmed. mdpi.comnih.gov The clinical relevance of HPDL is underscored by findings that link biallelic variants in the HPDL gene to pediatric-onset spastic movement disorders and other neurodegenerative conditions. nih.govnsf.gov

Table 1: Key Properties of Mammalian Hydroxyphenylpyruvate Dioxygenase-like (HPDL)
PropertyDescriptionReferences
Enzyme Name4-hydroxyphenylpyruvate dioxygenase-like protein (HPDL) mdpi.comuniprot.org
EC Number1.13.11.46 uniprot.orguniprot.org
Subcellular LocationMitochondria mdpi.comuniprot.orgnih.gov
Catalytic Reaction4-hydroxyphenylpyruvate + O₂ → (S)-4-hydroxymandelate + CO₂ uniprot.orguniprot.org
CofactorIron (Fe²⁺) mdpi.comuniprot.org
Biological ProcessCoenzyme Q10 biosynthesis biorxiv.orgmdpi.com
Mechanistic Similarities and Differences with Other Dioxygenases

HPDL belongs to the large vicinal oxygen chelate (VOC) superfamily, which includes structurally related metalloproteins with diverse functions. mdpi.comnih.govresearchgate.net As a member of the iron(II)/α-keto acid dependent dioxygenase family, its mechanism is dependent on an iron cofactor. uni-muenchen.de HPDL contains three conserved iron-binding sites and two VOC domains. mdpi.combiorxiv.org The catalytic cycle for this class of enzymes is proposed to involve a highly reactive iron(IV)-oxido intermediate. uni-muenchen.de

A primary point of comparison for HPDL is its paralogue, HPD. While both are dioxygenases involved in tyrosine metabolism, they differ significantly in their subcellular localization and tissue expression patterns; HPDL is mitochondrial, whereas HPD is primarily cytosolic. nsf.gov This compartmentalization supports their distinct roles, with HPD participating in the main tyrosine catabolic pathway and HPDL contributing to a specialized biosynthetic pathway for CoQ10. mdpi.combiorxiv.org Unlike extradiol dioxygenases, which catalyze the cleavage of aromatic rings, HPDL's mechanism involves the oxidative decarboxylation of the α-keto acid side chain of its substrate, 4-HPPA, to form an α-hydroxy acid, 4-HMA. uniprot.orguniprot.orgresearchgate.net

Enzymes Catalyzing 4-HMA Degradation and Transformation

The breakdown and conversion of this compound are carried out by specific oxidases, with this compound oxidase being a key example found in various microorganisms.

This compound Oxidase (HmO, EC 1.1.3.19)

This compound Oxidase (HmO) is an oxidoreductase that acts on the CH-OH group of 4-HMA, using oxygen as an acceptor. uniprot.orgwikipedia.org It has been identified and characterized in bacteria such as Amycolatopsis orientalis and Pseudomonas convexa, where it participates in the metabolic pathways of aromatic compounds. uniprot.orggla.ac.uk

Catalytic Mechanism: Oxidation and Decarboxylation

The catalytic action of HmO involves the oxidation of (S)-4-hydroxymandelate. The primary reaction catalyzed by HmO from Amycolatopsis orientalis is a two-electron oxidation that converts (S)-4-hydroxymandelate into 4-hydroxyphenylglyoxylate, with the concomitant production of hydrogen peroxide. uniprot.orgiucr.org The mechanism for this transformation is understood to proceed via a direct hydride transfer from the Cα of the substrate to the enzyme's flavin cofactor. iucr.orgresearchgate.net

Interestingly, some forms of the enzyme or its mutants can facilitate a more complex reaction. Research on HmO has shown that a single amino acid mutation (Y128F) can extend the enzyme's function from a two-electron oxidation to a four-electron oxidative decarboxylation, which converts the substrate into 4-hydroxybenzaldehyde (B117250) and carbon dioxide. iucr.orgescholarship.org This suggests that the enzyme's active site has an inherent capability for decarboxylation that is tightly controlled in the wild-type enzyme. escholarship.org The enzyme from Pseudomonas convexa has been reported to directly catalyze this oxidative decarboxylation, yielding 4-hydroxybenzaldehyde, CO₂, and H₂O₂ as products. wikipedia.orggla.ac.uk

Cofactor Requirements (e.g., FMN, FAD, Mn2+)

The cofactor requirements for this compound oxidase can vary depending on the source organism. The well-characterized HmO from Amycolatopsis orientalis is a flavin mononucleotide (FMN)-dependent enzyme. uniprot.orgiucr.orgescholarship.org The FMN cofactor is essential for the hydride transfer that initiates the oxidation of the substrate. iucr.orgresearchgate.net

In contrast, the L-4-hydroxymandelate oxidase isolated from Pseudomonas convexa is described as being dependent on both flavin adenine (B156593) dinucleotide (FAD) and manganese ions (Mn²⁺) for its activity. wikipedia.orggla.ac.uk This highlights the diversity within this enzyme class, where different flavin cofactors (FMN or FAD) can be utilized to perform a similar catalytic function.

Table 2: Properties and Cofactor Requirements of this compound Oxidase (HmO)
PropertyHmO from Amycolatopsis orientalisHmO from Pseudomonas convexaReferences
Systematic Name(S)-2-hydroxy-2-(4-hydroxyphenyl)acetate:oxygen 1-oxidoreductase wikipedia.org
EC Number1.1.3.19 (formerly 1.1.3.46) uniprot.orgwikipedia.org
Primary Reaction(S)-4-hydroxymandelate + O₂ → 4-hydroxyphenylglyoxylate + H₂O₂(S)-4-hydroxymandelate + O₂ → 4-hydroxybenzaldehyde + CO₂ + H₂O₂ uniprot.orgwikipedia.org
Flavin CofactorFMN (Flavin Mononucleotide)FAD (Flavin Adenine Dinucleotide) uniprot.orggla.ac.ukescholarship.org
Metal CofactorNot reportedMn²⁺ (Manganese) wikipedia.orggla.ac.uk

Stereospecificity for (S)-4-Hydroxymandelate

Enzymes are well-known for their high degree of specificity, often acting on only one of two possible stereoisomers of a chiral substrate. ncert.nic.inlibretexts.org This stereospecificity is a fundamental property that dictates the efficiency and direction of metabolic pathways. scitechnol.com In the context of this compound metabolism, several enzymes demonstrate a clear preference for the (S)-enantiomer.

This high degree of stereospecificity ensures the production of the correct chiral building blocks for complex natural products. scitechnol.com

Product Formation: 4-Hydroxyphenylglyoxylate and 4-Hydroxybenzaldehyde

The enzymatic oxidation of (S)-4-hydroxymandelate leads to the formation of key intermediate compounds. One of the primary products is 4-hydroxyphenylglyoxylate. researchgate.netacs.org This conversion is a critical step in pathways such as the biosynthesis of hydroxyphenylglycine (HPG). researchgate.netsmolecule.com The enzyme hydroxymandelate oxidase (HmO) catalyzes the oxidation of (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate, a reaction that also produces hydrogen peroxide. researchgate.netacs.org

In a different pathway observed in the bacterium Pseudomonas convexa, the metabolism of this compound proceeds through a different product. The enzyme L-4-hydroxymandelate oxidase, which is dependent on FAD and Mn²⁺, catalyzes the oxidative decarboxylation of (S)-2-hydroxy-2-(4-hydroxyphenyl)acetate (L-4-hydroxymandelate). wikipedia.orgnih.gov This reaction yields 4-hydroxybenzaldehyde, carbon dioxide, and hydrogen peroxide. wikipedia.org This pathway represents an alternative route for the degradation of mandelic acid derivatives in certain bacteria. nih.gov There are also indications that 4-hydroxyphenylglyoxylate can be a product of lignin (B12514952) degradation. nih.gov

The formation of these distinct products highlights the metabolic diversity in how different organisms utilize this compound.

Mandelate (B1228975) Dehydrogenase (MdlB)

Mandelate dehydrogenase (MdlB) is another key enzyme in the metabolism of mandelate and its derivatives. researchgate.net It is a flavin mononucleotide (FMN)-containing enzyme that shares amino acid sequence similarity with hydroxymandelate oxidase (HmO). researchgate.net

O2-Independent Oxidation of this compound

Unlike hydroxymandelate oxidase (HmO), which uses molecular oxygen as an electron acceptor, Mandelate Dehydrogenase (MdlB) catalyzes the oxidation of this compound in an O₂-independent manner. researchgate.netacs.orgacs.org This means it does not directly react with oxygen and avoids the production of hydrogen peroxide, which can be harmful to the cell. researchgate.net MdlB is active with artificial electron acceptors like ferricyanide (B76249) or 2,6-dichlorophenolindophenol (DCPIP) in laboratory settings. uniprot.orgdrugbank.com In its natural cellular environment, it is believed to transfer electrons from the reduced flavin cofactor to a component of the membrane's electron transport chain, such as a quinone. uniprot.orgdrugbank.com This O₂-independent mechanism provides an alternative catalytic strategy for the conversion of this compound to 4-hydroxyphenylglyoxylate. researchgate.netacs.org

Role in Bacterial Mandelate Utilization

Mandelate dehydrogenase (MdlB) is a catabolic enzyme integral to the mandelate utilization pathway in many bacterial strains, particularly in Pseudomonas. researchgate.netacs.orgresearchgate.net This pathway allows bacteria to use mandelate as a sole source of carbon and energy for growth. uniprot.orgdrugbank.com The enzyme catalyzes the dehydrogenation of (S)-mandelate to produce phenylglyoxylate (B1224774) (also known as benzoylformate). uniprot.orgdrugbank.com The ability of MdlB to also act on this compound demonstrates its role in expanding the range of aromatic compounds that can be processed through this central catabolic pathway. researchgate.net

L-Mandelate-4-Hydroxylase (in Pseudomonas convexa pathway)

The bacterium Pseudomonas convexa utilizes a unique pathway for the degradation of mandelic acid, which involves the initial hydroxylation of the substrate. nih.govcapes.gov.br

Hydroxylation of Mandelic Acid to 4-Hydroxymandelic Acid

In Pseudomonas convexa, the first step in the breakdown of mandelic acid is its conversion to 4-hydroxymandelic acid. nih.govcapes.gov.br This reaction is catalyzed by the enzyme L-mandelate-4-hydroxylase. nih.gov This soluble enzyme is a monooxygenase that introduces a hydroxyl group at the para-position (position 4) of the phenyl ring of L-mandelic acid. nih.govwur.nl The activity of L-mandelate-4-hydroxylase is dependent on the presence of several cofactors, including a tetrahydropteridine, the reduced form of nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH), and ferrous ions (Fe²⁺). nih.govcapes.gov.br This hydroxylation step is crucial as it prepares the molecule for subsequent enzymatic reactions in the degradation pathway. nih.gov

Enzyme and Reaction Summary

EnzymeSubstrate(s)Product(s)Organism ExampleCofactor(s)
Hydroxymandelate Oxidase (HmO)(S)-4-Hydroxymandelate, O₂4-Hydroxyphenylglyoxylate, H₂O₂Streptomyces coelicolorFMN
L-4-Hydroxymandelate Oxidase(S)-4-Hydroxymandelate, O₂4-Hydroxybenzaldehyde, CO₂, H₂O₂Pseudomonas convexaFAD, Mn²⁺
Mandelate Dehydrogenase (MdlB)(S)-4-Hydroxymandelate4-HydroxyphenylglyoxylatePseudomonas putidaFMN
L-Mandelate-4-HydroxylaseL-Mandelic Acid, NADPH, O₂4-Hydroxymandelic Acid, NADP⁺, H₂OPseudomonas convexaTetrahydropteridine, Fe²⁺
Cofactor Requirements (e.g., tetrahydropteridine, NADPH, Fe2+)

The enzymatic transformation of this compound involves several key enzymes, each with specific cofactor dependencies for catalytic activity. The primary enzymes discussed in the context of its metabolism are this compound synthase and this compound oxidase, which exhibit distinct requirements for metal ions and organic molecules.

This compound Synthase (Hms)

(S)-Hydroxymandelate synthase (Hms) is a non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate. researchgate.net This enzyme is classified under the 2-oxo acid-dependent oxygenase (2OADO) family, yet it uniquely requires only two substrates, 4-hydroxyphenylpyruvate and molecular oxygen, without the need for 2-oxoglutarate which is typical for this enzyme family. rsc.org

The essential cofactor for its activity is a ferrous iron (Fe²⁺) cation. u-tokyo.ac.jpuniprot.org The Fe(II) ion is typically coordinated by two histidine residues and a glutamate (B1630785) residue within the enzyme's active site. researchgate.net In humans, the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL) performs this function and is recognized as an iron-dependent dioxygenase. uniprot.orgnih.gov Research has also suggested that physiological ascorbate (B8700270) may act as a cofactor for certain Fe-dioxygenases, as its presence was shown to increase intracellular levels of this compound. nih.gov

Table 1: Cofactor Requirements for this compound Synthase

Enzyme EC Number Required Cofactor Organism/Context Source(s)
This compound Synthase (Hms) 1.13.11.46 Fe²⁺ (Iron Cation) General / Amycolatopsis orientalis researchgate.netu-tokyo.ac.jpwikipedia.org
4-Hydroxyphenylpyruvate Dioxygenase-Like (HPDL) 1.13.11.46 Fe²⁺ (Iron Cation) Rattus norvegicus (Rat), Human uniprot.orgnih.gov

This compound Oxidase (HmO)

This compound oxidase is an oxidoreductase that acts on the CH-OH group of (S)-4-hydroxymandelate with oxygen as the acceptor. wikipedia.org The cofactor requirements for this enzyme vary depending on the source organism. It generally utilizes a flavin nucleotide, either Flavin Adenine Dinucleotide (FAD) or Flavin Mononucleotide (FMN), and in some cases, a metal ion.

For instance, the this compound oxidase (EC 1.1.3.19) purified from the bacterium Pseudomonas convexa demonstrates a requirement for both FAD and manganese for its catalytic activity. wikipedia.orgasm.org In contrast, the enzyme from Amycolatopsis orientalis (EC 1.1.3.46) and Streptomyces spectabilis relies on FMN as its cofactor. uniprot.orguniprot.orgu-tokyo.ac.jpresearchgate.net

Table 2: Cofactor Requirements for this compound Oxidase

Enzyme EC Number Required Cofactor(s) Organism Source(s)
This compound Oxidase 1.1.3.19 FAD, Manganese Pseudomonas convexa wikipedia.org
This compound Oxidase (HmO) 1.1.3.46 FMN Amycolatopsis orientalis uniprot.orgu-tokyo.ac.jp
This compound Oxidase Not specified FMN Streptomyces spectabilis uniprot.org
(S)-2-hydroxy-acid oxidase 1.1.3.15 FMN General vanderbilt.edu

Metabolic Pathways and Networks Involving 4 Hydroxymandelate

Catabolic Pathways

Catabolic pathways are central to cellular metabolism, breaking down complex molecules to generate energy and simpler compounds for biosynthesis. 4-Hydroxymandelate features in several such degradative sequences.

Tyrosine Catabolism Pathways Across Organisms

Tyrosine, a non-essential amino acid, is catabolized through various pathways, some of which involve this compound. bio-rad.com In humans, a non-canonical tyrosine catabolism pathway has been identified where 4-hydroxyphenylpyruvate (4-HPPA), an early intermediate in tyrosine breakdown, is converted to this compound (4-HMA) by the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL). nih.gov This pathway is distinct from the canonical pathway that synthesizes homogentisate (B1232598) from 4-HPPA. nih.gov The 4-HMA produced in human cells is an intermediate in the biosynthesis of the coenzyme Q10 headgroup. nih.gov

In the marine red alga Odonthalia floccosa, L-tyrosine is metabolized to 4-hydroxybenzaldehyde (B117250), with 4-hydroxymandelic acid being a key intermediate. The proposed pathway is: L-tyrosine → 4-hydroxyphenylpyruvic acid → 4-hydroxyphenylacetic acid → 4-hydroxymandelic acid → 4-hydroxybenzaldehyde. oup.com

The fungus Aspergillus niger also demonstrates a pathway where DL-phenylalanine is metabolized, leading to the formation of 4-hydroxymandelic acid. nih.govnih.gov

OrganismPrecursorKey Enzyme(s)Product from 4-HMAPathway Significance
Humans4-Hydroxyphenylpyruvate (from Tyrosine)Hydroxyphenylpyruvate dioxygenase-like (HPDL)Coenzyme Q10 headgroup intermediateNon-canonical tyrosine catabolism, CoQ10 biosynthesis nih.gov
Odonthalia floccosa4-Hydroxyphenylacetic acid (from Tyrosine)Not specified4-HydroxybenzaldehydeBiosynthesis of aldehydes oup.com
Aspergillus nigerPhenylacetic acid (from Phenylalanine)Phenylacetate hydroxylaseProtocatechuateDegradation of phenylalanine nih.govnih.gov

Microbial Degradation of Mandelic Acid and Aromatic Compounds

Microorganisms have evolved diverse pathways to utilize aromatic compounds as carbon sources. This compound is a central molecule in the degradation of mandelic acid and other related aromatic structures in several bacterial and fungal species.

The bacterium Pseudomonas convexa metabolizes DL-mandelic acid through a pathway that involves 4-hydroxymandelic acid as an intermediate. capes.gov.brnih.gov In this pathway, L-mandelate is first hydroxylated to form 4-hydroxymandelic acid. This is followed by the action of L-4-hydroxymandelate oxidase, a decarboxylating enzyme, which converts this compound to 4-hydroxybenzaldehyde. capes.gov.brnih.govgenome.jp The pathway then proceeds with the oxidation of 4-hydroxybenzaldehyde to 4-hydroxybenzoic acid, which is subsequently hydroxylated to form 3,4-dihydroxybenzoic acid (protocatechuic acid). capes.gov.brnih.govasm.org

Degradation Pathway of Mandelic Acid in Pseudomonas convexa

Step Substrate Enzyme Product
1 L-Mandelic Acid L-Mandelate-4-hydroxylase 4-Hydroxymandelic Acid capes.gov.brnih.gov
2 4-Hydroxymandelic Acid L-4-Hydroxymandelate oxidase (decarboxylating) 4-Hydroxybenzaldehyde capes.gov.brnih.gov
3 4-Hydroxybenzaldehyde Benzaldehyde dehydrogenase 4-Hydroxybenzoic Acid capes.gov.brnih.gov

The fungus Aspergillus niger is capable of degrading DL-phenylalanine via a pathway that includes 4-hydroxymandelic acid. nih.gov In this organism, this compound is degraded to protocatechuate through a sequence of intermediates: 4-hydroxybenzoylformate, 4-hydroxybenzaldehyde, and 4-hydroxybenzoate (B8730719). nih.govscience.gov This pathway highlights a common strategy in fungi for funneling aromatic compounds into central metabolism.

The degradation pathways of aromatic compounds in many microbes converge on the 3-oxoadipate (B1233008) pathway. asm.org In bacteria, the benzoic acid formed from mandelic acid degradation is typically metabolized through the catechol branch of the 3-oxoadipate pathway. asm.org In contrast, fungi like Aspergillus species metabolize 4-hydroxybenzoic acid, derived from this compound, via the protocatechuate branch of the 3-oxoadipate pathway. asm.orgnih.gov This pathway ultimately cleaves the aromatic ring and converts it into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

Role in Lignin (B12514952) Breakdown Products Metabolism (e.g., from Substituted Phenylacetic Acids)

Lignin, a complex aromatic polymer in plant cell walls, is a significant source of aromatic compounds in nature. davidmoore.org.uk Its microbial degradation releases a variety of smaller aromatic molecules. researchgate.net Research on the soil bacterium Rhodococcus jostii RHA1 has shown that 4-hydroxyphenylacetic acid, a known lignin breakdown product, can be oxidized by a glycolate (B3277807) oxidase. nih.gov This reaction can lead to the formation of 4-hydroxybenzoylformic acid, an intermediate that is also seen in the degradation of this compound in other organisms like Aspergillus niger. nih.govnih.gov This suggests a potential pathway for the assimilation of substituted phenylacetic acids derived from lignin, linking them to the metabolic routes involving this compound. nih.gov

Anabolic and Biosynthetic Pathways

This compound (4-HMA) is a significant intermediate compound in several anabolic and biosynthetic pathways across various organisms, from bacteria to mammals. It serves as a crucial precursor in the synthesis of essential biomolecules, including coenzymes, non-proteinogenic amino acids, and various specialty chemicals.

Recent research has identified this compound as a long-sought-after intermediate in the mammalian biosynthetic pathway for the headgroup of Coenzyme Q10 (CoQ10), an essential lipid-soluble antioxidant and a critical component of the mitochondrial electron transport chain. nih.govnih.gov This discovery has provided crucial insights into the complete synthesis of CoQ10, a process vital for cellular respiration and energy production. nih.govresearchgate.net

The pathway originates from the amino acid tyrosine. nih.govljmu.ac.uk In a previously uncharacterized step in human cells, the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL) converts 4-hydroxyphenylpyruvate (4-HPPA), a tyrosine metabolite, into this compound. nih.govnih.gov This reaction, mediated by the HPDL enzyme, is a key step in a non-canonical tyrosine catabolism pathway. nih.gov Subsequently, 4-HMA is converted to 4-hydroxybenzoate (4-HB), which serves as the direct precursor for the benzoquinone ring of CoQ10. nih.govnyu.eduasm.org The integration of 4-HMA into this pathway was confirmed through isotopic labeling studies, which showed that exogenously supplied 4-HMA is incorporated into CoQ10. nih.gov

The identification of HPDL's function and its product, 4-HMA, links this pathway to certain neurological diseases and cancers associated with HPDL mutations or overexpression. nih.govnih.govresearchgate.netresearchgate.net Deficiencies in HPDL can disrupt CoQ10 synthesis, leading to conditions considered part of CoQ10 metabolism disorders. researchgate.netresearchgate.net

Table 1: Key Enzymes and Metabolites in the 4-HMA-dependent CoQ10 Biosynthesis Pathway

Precursor Enzyme Product of Reaction Final Contribution
Tyrosine Multiple steps 4-Hydroxyphenylpyruvate (4-HPPA) Initial substrate from amino acid metabolism. nih.gov
4-Hydroxyphenylpyruvate (4-HPPA) Hydroxyphenylpyruvate dioxygenase-like (HPDL) This compound (4-HMA) Key intermediate linking tyrosine metabolism to CoQ10 synthesis. nih.govnih.gov
This compound (4-HMA) Unidentified enzymes 4-Hydroxybenzoate (4-HB) Precursor to the benzoquinone ring of CoQ10. nih.govnyu.edu

This compound is a pivotal intermediate in the biosynthesis of (S)-4-hydroxyphenylglycine (HPG), a non-proteinogenic amino acid that is a fundamental building block of the vancomycin (B549263) and chloroeremomycin (B1668801) group of glycopeptide antibiotics. researchgate.netrsc.orgwikipedia.org This biosynthetic pathway is well-characterized in bacteria, such as Amycolatopsis orientalis. researchgate.netqmul.ac.ukgenome.jp

The synthesis begins with prephenate, an intermediate from the shikimic acid pathway, which is converted to 4-hydroxyphenylpyruvate (4-HPP). rsc.orgwikipedia.org The enzyme this compound synthase (HmaS), a non-heme iron-dependent dioxygenase, then catalyzes the oxidative decarboxylation of 4-HPP to form (S)-4-hydroxymandelate. researchgate.netrsc.org This step is crucial as it introduces a hydroxyl group at the benzylic position. rsc.org

Following its formation, (S)-4-hydroxymandelate is oxidized by the FMN-dependent enzyme (S)-4-hydroxymandelate oxidase (Hmo). researchgate.netrsc.orgwikipedia.orgqmul.ac.uk This reaction converts this compound into 4-hydroxybenzoylformate (also known as 2-(4-hydroxyphenyl)-2-oxoacetate). rsc.orgqmul.ac.ukgenome.jp Finally, the enzyme 4-hydroxyphenylglycine transaminase (HpgT) facilitates a transamination reaction, transferring an amino group from a donor like L-tyrosine to 4-hydroxybenzoylformate, yielding the final product, (S)-4-hydroxyphenylglycine. researchgate.netrsc.orgwikipedia.org

Table 2: Enzymatic Steps in the Biosynthesis of (S)-4-Hydroxyphenylglycine

Substrate Enzyme EC Number Product
4-Hydroxyphenylpyruvate This compound synthase (HmaS) 1.13.11.46 (S)-4-Hydroxymandelate. researchgate.netrsc.orgnih.gov
(S)-4-Hydroxymandelate (S)-4-Hydroxymandelate oxidase (Hmo) 1.1.3.46 4-Hydroxybenzoylformate. rsc.orgwikipedia.orgqmul.ac.uk

This compound serves as a direct precursor for the formation of aromatic aldehydes, most notably 4-hydroxybenzaldehyde, a compound used in flavors and chemical synthesis. tandfonline.comgoogle.com This conversion has been identified in various organisms, including bacteria and algae.

In Pseudomonas convexa, the enzyme L-4-hydroxymandelate oxidase directly converts L-4-hydroxymandelic acid to 4-hydroxybenzaldehyde in a single oxidative decarboxylation step that consumes oxygen and releases carbon dioxide. nih.govwikipedia.org This enzyme is highly specific for its substrate and requires FAD and Mn2+ as cofactors. nih.gov

A different pathway has been proposed in the marine red alga Odonthalia floccosa. nih.govnih.govoup.com In this organism, the biosynthesis of 4-hydroxybenzaldehyde from L-tyrosine proceeds through a series of intermediates. Isotopic labeling studies suggest the sequence: L-tyrosine → 4-hydroxyphenylpyruvic acid → 4-hydroxyphenylacetic acid → 4-hydroxymandelic acid → 4-hydroxybenzaldehyde. nih.govnih.gov This indicates that 4-hydroxymandelic acid is a key intermediate in the pathway leading to the aldehyde. nih.gov Laccase from Coriolus versicolor has also been shown to convert 4-hydroxymandelic acid into 4-hydroxybenzaldehyde as a single product. tandfonline.com

4-Hydroxymandelic acid (4-HMA) is recognized as a valuable specialty chemical, serving as a precursor in the synthesis of pharmaceuticals, cosmetics, and flavors like ethyl vanillin. researchgate.netmedchemexpress.com Its production via microbial fermentation from renewable resources presents an environmentally sustainable alternative to chemical synthesis. researchgate.netnih.gov

Metabolic engineering of the yeast Saccharomyces cerevisiae has been successful in achieving high-level de novo production of 4-HMA from glucose. researchgate.netnih.gov By expressing hydroxymandelate synthase (HmaS) from bacterial sources like Amycolatopsis orientalis or Nocardia uniformis, researchers have enabled yeast to convert the endogenous metabolite 4-hydroxyphenylpyruvate into 4-HMA. researchgate.net Further enhancements were achieved by engineering the aromatic amino acid pathway to increase the supply of the precursor and by deleting competing pathways. These strategies have led to significant titers, demonstrating the potential of yeast as a robust cell factory for 4-HMA production. researchgate.netnih.gov Similar production has been achieved in E. coli, with reported yields reaching up to 15.8 g/L. researchgate.net

Table 3: Engineered Production of 4-Hydroxymandelic Acid (4-HMA)

Host Organism Key Genetic Modifications Precursor Pathway Achieved Titer Reference
Saccharomyces cerevisiae Expression of HmaS from A. orientalis Aromatic amino acid pathway 119 mg/L researchgate.net
Saccharomyces cerevisiae HmaS expression, engineered shikimate pathway (ARO1↑, ARO3↑, ARO4↑), reduced Ehrlich pathway (aro10Δ) Aromatic amino acid pathway 465 mg/L researchgate.net
Saccharomyces cerevisiae HmaS from N. uniformis, additional deletions (trp2Δ, pdc5Δ, aro8Δ, aro9Δ, pha2Δ) Aromatic amino acid pathway >1 g/L researchgate.netnih.gov

Advanced Research Methodologies for 4 Hydroxymandelate Studies

Analytical Techniques for Quantification and Identification

A range of chromatographic and spectroscopic methods are employed to study 4-hydroxymandelate, each offering distinct advantages in terms of sensitivity, specificity, and resolution.

High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the separation of this compound from complex biological matrices. Due to its hydrophilic and acidic nature, reversed-phase chromatography is a common approach. Simple, robust, and isocratic HPLC methods have been developed for the separation of aromatic organic acids, including compounds structurally related to this compound. helixchrom.com These methods often utilize columns like C18 and mobile phases consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer at a controlled pH to ensure consistent ionization and retention. helixchrom.comajrms.com For instance, a method for m-hydroxymandelic acid used an ODS (octadecylsilyl) stationary phase with a mobile phase of 1% acetonitrile in 0.1 M acetic acid, achieving separation and enabling subsequent detection. nih.gov While direct HPLC with UV detection is feasible, its sensitivity can be limited. Therefore, HPLC is frequently coupled with more sensitive detectors for precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification and accurate quantification of this compound in biological samples. nih.gov This technique combines the separation capabilities of HPLC with the mass-analyzing power of mass spectrometry. In studies of cellular metabolism, LC-MS has been instrumental in identifying novel metabolites. For example, this compound was identified as a highly labeled metabolite in human cell lines by comparing its retention time and MS2 fragmentation pattern with that of a purified standard. nih.gov The mass spectrometer can be operated in different modes; for instance, negative ion mode is often used for acidic compounds like this compound, where it is detected as the deprotonated molecule [M-H]⁻. nih.gov The high selectivity of LC-MS allows for the measurement of this compound even at low concentrations, making it indispensable for metabolic flux analysis and pathway discovery. nih.govresearchgate.net

For enhanced sensitivity and specificity, Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC systems use columns with smaller particle sizes (typically <2 µm), which operate at higher pressures, resulting in faster analysis times, better resolution, and increased sensitivity compared to conventional HPLC. measurlabs.com When coupled with a tandem mass spectrometer (MS/MS), this technique allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored. This high specificity minimizes interferences from the sample matrix. nih.govnih.gov UPLC-MS/MS methods have been successfully developed and validated for various aromatic acids in biological fluids like human serum, achieving low limits of quantitation (in the µmol/L range) and high accuracy. nih.gov This level of sensitivity is crucial for validating metabolic pathways and quantifying subtle changes in metabolite concentrations. nih.govnih.gov

Isotopic labeling is a definitive technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. wikipedia.org In the study of this compound, stable isotopes are introduced into cell cultures, and their incorporation into the target molecule is tracked using mass spectrometry.

¹⁸O₂ Labeling: By growing cells in an atmosphere containing heavy oxygen (¹⁸O₂), researchers have demonstrated the incorporation of oxygen atoms into this compound. LC-MS analysis revealed mass shifts corresponding to the incorporation of one or two ¹⁸O atoms, confirming that its synthesis involves an oxygen-dependent enzymatic reaction, likely catalyzed by a dioxygenase. nih.gov In one study, this compound was found to be the most highly ¹⁸O-labeled polar metabolite in multiple human cell lines. nih.govnih.gov

¹³C-Tyrosine and ¹³C-Phenylalanine Labeling: To identify the carbon backbone precursors of this compound, cells are cultured with amino acids labeled with heavy carbon (¹³C). Studies using ¹³C₉-Tyrosine and ¹³C₆-Phenylalanine have shown that tyrosine is a direct precursor for this compound biosynthesis in human cells. nih.gov The incorporation of eight ¹³C atoms from ¹³C₉-Tyrosine into this compound was observed, confirming the metabolic link. nih.gov

These labeling strategies provide unequivocal evidence for the specific precursors and enzymatic reactions involved in the this compound synthesis pathway. nih.gov

Isotopic LabelPrecursorKey Finding in this compound ResearchReference
¹⁸O₂Molecular OxygenDemonstrated that 4-HMA synthesis is an oxygen-dependent reaction, catalyzed by a dioxygenase. Two atoms of ¹⁸O were incorporated. nih.gov
¹³C₉-TyrosineL-TyrosineConfirmed that the carbon backbone of 4-HMA is derived from tyrosine in human cells. nih.gov
¹³C₆-PhenylalanineL-PhenylalanineShowed that phenylalanine is not a direct precursor for 4-HMA in the studied human cells, though it can be converted to tyrosine. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable spectroscopic method, particularly for the analysis of volatile or semi-volatile compounds. For non-volatile molecules like this compound, derivatization is required to increase their volatility and thermal stability. mdpi.commdpi.com A common method involves silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. mdpi.com GC-MS analysis of the derivatized products of enzymatic reactions can identify and quantify both the substrate (this compound) and the product. For instance, the enzymatic oxidation of this compound to 4-hydroxyphenylglyoxylic acid has been monitored by GC-MS after derivatization with diazomethane. researchgate.net This approach is crucial for characterizing enzyme function and reaction kinetics.

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering techniques are pivotal for identifying the genes and enzymes responsible for this compound metabolism and for constructing microbial cell factories for its biotechnological production. wikipedia.org These approaches involve the manipulation of an organism's genetic material to study or alter the expression of specific proteins. nih.gov

Research has identified the enzyme hydroxymandelate synthase (HmaS), which catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to this compound. proquest.comnih.gov This discovery has enabled the development of engineered microorganisms for this compound synthesis.

Heterologous Expression: The gene encoding HmaS from bacteria like Amycolatopsis orientalis has been introduced and expressed in host organisms such as Escherichia coli and the yeast Saccharomyces cerevisiae. proquest.comwikipedia.org This allows for the production of this compound from simple carbon sources like glucose. wikipedia.org

Pathway Optimization: To increase the yield of this compound, further genetic modifications are often necessary. This includes optimizing the expression of the synthase gene by testing different promoters and plasmid copy numbers. proquest.com Additionally, competing metabolic pathways can be blocked by deleting genes that encode enzymes for byproduct formation. For example, in E. coli, the deletion of genes tyrB and aspC, which are involved in L-tyrosine biosynthesis, was shown to significantly increase the production of this compound by channeling the precursor 4-HPP towards the desired product. proquest.com

These genetic engineering strategies have successfully demonstrated the feasibility of producing this compound through fermentation, offering a sustainable alternative to chemical synthesis. proquest.com

OrganismGenetic ModificationPurposeOutcomeReference
Escherichia coliHeterologous expression of hydroxymandelate synthase (HmaS)To enable the biosynthesis of this compound.Successful production of this compound. proquest.com
Escherichia coliDeletion of tyrB and aspC genesTo block the competing pathway to L-tyrosine and increase precursor availability for 4-HMA synthesis.Increased production titer of this compound. proquest.com
Saccharomyces cerevisiaeIntegration and expression of HmaS from AmycolatopsisTo establish a de novo biosynthesis pathway for this compound from glucose.Demonstrated biotechnological production in yeast. wikipedia.org

Gene Overexpression and Deletion for Pathway Flux Manipulation

Metabolic engineering strategies are crucial for directing the flow of precursors toward the synthesis of this compound. By strategically overexpressing key genes, researchers can amplify the activity of specific enzymes in the biosynthetic pathway, thereby increasing the metabolic flux towards the desired product. For instance, in engineered Saccharomyces cerevisiae, increasing the precursor supply by overexpressing genes in the shikimic acid pathway (such as ARO1, ARO3, and ARO4) has been shown to significantly enhance the titer of this compound. nih.gov

Conversely, deleting genes that encode for enzymes in competing pathways can prevent the diversion of essential precursors. A common approach involves reducing the flux into the Ehrlich pathway, which competes for aromatic amino acid precursors, by deleting genes like aro10. nih.gov This combination of pushing the desired pathway through overexpression and blocking competing routes through gene deletion is a powerful strategy to maximize the accumulation of this compound.

Directed Evolution of Enzymes for Enhanced Activity or Substrate Specificity (e.g., HmaS)

Directed evolution is a powerful technique used to engineer enzymes with novel or improved properties. rcsb.org This process mimics natural selection in a laboratory setting, involving rounds of gene mutation and screening for variants with desired characteristics. rcsb.org In the context of this compound, directed evolution has been successfully applied to enzymes like this compound synthase (HmaS) and 4-hydroxyphenylpyruvate dioxygenase (HppD). nih.govresearchgate.net These non-heme iron-dependent dioxygenases share a common substrate, 4-hydroxyphenylpyruvate (HPP), but catalyze different reactions. nih.govkisti.re.kr

Through directed evolution, researchers have been able to interconvert the activities of these enzymes. For example, HppD, which naturally produces homogentisate (B1232598), was engineered to exhibit HmaS activity and produce this compound with as few as two amino acid changes. nih.govresearchgate.net This demonstrates the potential of directed evolution to not only enhance the catalytic efficiency of an enzyme but also to alter its substrate specificity and the very nature of the reaction it catalyzes, opening avenues for creating novel biosynthetic pathways. nih.gov

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis is a precise technique that allows for specific changes to be made to the amino acid sequence of a protein. researchgate.netnih.gov This method is invaluable for investigating the relationship between an enzyme's structure and its function. researchgate.netspringernature.com By substituting specific amino acids at key positions, such as in the active site, scientists can probe the roles of individual residues in substrate binding and catalysis. nih.gov

In the study of this compound synthesis, site-directed mutagenesis has been used to alter the substrate preference of HmaS. For example, introducing a specific mutation (S201V) in the substrate-binding site of HmaS from Amycolatopsis orientalis was shown to prevent the binding of its native substrate, 4-hydroxyphenylpyruvate. nih.gov This change nearly abolished the production of this compound while simultaneously increasing the production of mandelic acid from an alternative substrate, phenylpyruvate. nih.gov Such studies provide deep insights into the molecular determinants of enzyme specificity and guide further protein engineering efforts. nih.gov

Heterologous Expression Systems for Recombinant Protein Production (e.g., E. coli, Saccharomyces cerevisiae)

Heterologous expression systems are fundamental tools for producing and studying enzymes involved in this compound synthesis. These systems involve introducing the gene for a desired protein into a host organism that does not naturally produce it. The workhorse organisms for this purpose are typically the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. taylorfrancis.comnih.gov

Both hosts offer distinct advantages. E. coli is favored for its rapid growth and high protein yields, making it suitable for large-scale production and initial enzyme characterization. researchgate.net It has been successfully used to express enzymes of the this compound pathway. researchgate.net Saccharomyces cerevisiae is a eukaryotic host that can be advantageous for expressing complex proteins that may require post-translational modifications. taylorfrancis.com It has been engineered to produce this compound de novo from glucose, demonstrating its utility as a whole-cell factory for producing valuable chemicals. nih.gov The choice of expression system depends on the specific research goals, from producing purified enzymes for biochemical assays to creating engineered microbial strains for industrial production. nih.govtaylorfrancis.com

CRISPR-based Gene Interference (CRISPRi) for Pathway Regulation

Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) has emerged as a revolutionary tool for precisely controlling gene expression. nih.govbiorxiv.org This technology utilizes a deactivated Cas9 (dCas9) protein, which can be guided by a single guide RNA (sgRNA) to a specific DNA target. Instead of cutting the DNA, the dCas9-sgRNA complex acts as a roadblock, repressing gene transcription. biorxiv.org

In metabolic engineering, CRISPRi offers a powerful method for fine-tuning the expression of multiple genes simultaneously to regulate metabolic flux. nih.gov For pathways related to this compound, CRISPRi can be used to down-regulate genes in competing metabolic branches, thereby channeling more precursors towards the desired product. nih.gov For example, by designing sgRNAs to target promoters of genes that divert intermediates away from the this compound pathway, researchers can achieve a controlled reduction in the activity of those competing enzymes. nih.gov This reversible and tunable regulation allows for the optimization of metabolic pathways without the need for permanent gene knockouts, providing a flexible and potent strategy for enhancing bioproduction. nih.govbiorxiv.org

Enzyme Characterization and Structural Biology

Understanding the biochemical and structural properties of enzymes is paramount for optimizing the biosynthesis of this compound. This involves detailed analysis of enzyme kinetics and structure.

Enzyme Purification and Kinetic Parameter Determination (e.g., Km, kcat)

To fundamentally understand how an enzyme functions, it must first be isolated in a pure form. Enzyme purification involves a series of biochemical techniques to separate the target enzyme from other cellular components. Once purified, its catalytic behavior can be quantitatively described by determining key kinetic parameters.

The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ). teachmephysiology.com It is often used as an indicator of the enzyme's affinity for its substrate; a lower Kₘ generally suggests a higher affinity. teachmephysiology.comyoutube.com The turnover number (kcat) is the number of substrate molecules converted to product per enzyme active site per unit of time when the enzyme is fully saturated with the substrate. youtube.comgraphpad.com The ratio kcat/Kₘ, known as the specificity constant or catalytic efficiency, provides a measure of how efficiently an enzyme converts a substrate to a product, taking into account both binding and catalysis. youtube.combiorxiv.org

For (S)-Hydroxymandelate synthase (Hms), steady-state kinetic analyses have been performed to characterize its activity with its native substrate, 4-hydroxyphenylpyruvate, and other alternative substrates. plos.org These studies reveal crucial information about the enzyme's efficiency and substrate preferences.

Table 1: Kinetic Parameters of (S)-Hydroxymandelate Synthase (Hms)

Substrate Kₘ (µM) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹)
4-hydroxyphenylpyruvate 11 ± 2 0.32 ± 0.01 29000
Phenylpyruvate 15 ± 2 0.048 ± 0.001 3200
2-oxo-4-phenylbutyrate 31 ± 3 0.038 ± 0.001 1200

Data sourced from studies on Hms substrate promiscuity. plos.org


Investigation of Cofactor Dependence

The catalytic activities of enzymes involved in the metabolism of this compound are critically dependent on specific cofactors. Investigating this dependence is fundamental to understanding their reaction mechanisms. Methodologies to probe these relationships often involve enzyme assays under varying cofactor concentrations, purification of cofactor-bound enzymes, and spectroscopic analysis.

Two key enzymes in this compound pathways, this compound synthase (HMS) and this compound oxidase, exhibit distinct cofactor requirements.

This compound Synthase (HMS): (S)-Hydroxymandelate synthase (Hms) is a nonheme Fe(II)-dependent dioxygenase. plos.org The enzyme relies on an iron(II) ion, coordinated by a characteristic His/His/acid motif (facial triad), to activate molecular oxygen for the hydroxylation of 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate. plos.orgnih.gov In structural studies, cobalt(II) is sometimes used as a redox-inactive mimic for Fe(II) to trap the enzyme-product complex for crystallographic analysis. nih.gov

This compound Oxidase: This enzyme, which converts (S)-4-hydroxymandelate to 4-hydroxybenzaldehyde (B117250) and CO2, requires two cofactors: Flavin Adenine (B156593) Dinucleotide (FAD) and Manganese (Mn2+). wikipedia.orgnih.govgenome.jp Studies on the enzyme from Pseudomonas convexa have shown that FAD and Mn2+ are essential for its activity. nih.gov Kinetic analyses have been employed to determine the enzyme's affinity for its substrate and cofactor. The Michaelis constant (Km), which represents the substrate concentration at half the maximum reaction velocity, provides insight into these interactions.

Enzyme Cofactor Requirements and Kinetic Data
EnzymeRequired CofactorsSubstrateKm ValueSource
This compound Synthase (HMS)Fe(II)4-HydroxyphenylpyruvateNot specified plos.org
This compound OxidaseFAD, Mn2+DL-4-Hydroxymandelate0.44 mM nih.gov
FAD0.038 mM

Further research into a p-hydroxymandelate oxidase (Hmo) has highlighted the crucial role of its flavin mononucleotide (FMN) cofactor in controlling the substrate-oxidation level. nih.gov The electrophilic and nucleophilic characteristics of the FMN cofactor are essential for the reaction's progression. nih.gov

Structural Modeling and Analysis of Binding Pockets

Understanding the three-dimensional structure of enzymes that process this compound is crucial for elucidating their specificity and catalytic mechanism. X-ray crystallography, homology modeling, and molecular dynamics simulations are powerful methodologies used for this purpose.

The crystal structure of hydroxymandelate synthase (HMS) from Amycolatopsis orientalis has been determined in a complex with its product, this compound (HMA), and a Co2+ ion. nih.gov This structure reveals a fold composed of two β-barrel domains, with the active site located in one of them. nih.gov The binding pocket of HMS is significantly smaller than that of the related enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which uses the same substrate but produces a different product. nih.gov

Within the HMS active site, the this compound product is precisely positioned. Its benzylic hydroxyl and carboxylate oxygens coordinate directly to the metal ion. nih.gov The p-hydroxyl group of the product forms a hydrogen bond with the side chain of a conserved serine residue (Ser201). nih.govnih.gov This interaction is considered key for orienting the substrate for specific hydroxylation at the benzylic carbon. nih.govnih.gov

Computational methods are frequently used to complement experimental data.

Homology Modeling: A structural model of Hms from Streptomyces coelicolor was constructed based on the known crystal structure of the A. orientalis enzyme. This model was then used for in silico docking studies to analyze how different substrates, such as (R)-mandelate and (S)-mandelate, fit into the active site. plos.org

Molecular Dynamics (MD) Simulations: MD simulations have been used to model the HMS-Fe(IV)=O-hydroxyphenylacetate intermediate complex. nih.gov These simulations help to understand the dynamic behavior of the active site and the role of specific amino acid residues, like Ser201, in directing the reaction towards benzylic hydroxylation instead of the aromatic ring attack seen in HPPD. nih.govresearchgate.net

Quantum Chemical Calculations: Based on structures equilibrated through MD, density functional theory (DFT) calculations are performed to investigate the reaction mechanism at a quantum level. nih.gov This approach has been crucial in confirming that the conformation of the Ser201 side chain plays a pivotal role in determining the enzyme's specificity. nih.gov

These combined structural and modeling approaches have provided detailed insights into how the architecture of the enzyme's binding pocket dictates the precise chemical transformation of its substrate to form this compound. nih.govnih.gov The analysis of these binding pockets reveals a network of interactions that stabilize the substrate and transition state, ensuring high catalytic efficiency and specificity.


Biological Systems and Organisms in 4 Hydroxymandelate Research

Bacterial Models

Bacteria are central to 4-hydroxymandelate research, serving as sources of crucial enzymes and as platforms for developing microbial cell factories.

Amycolatopsis orientalis

Amycolatopsis orientalis is a significant bacterium in the context of this compound as it is a natural producer of the vancomycin (B549263) group of antibiotics. uniprot.orgresearchgate.net The biosynthesis of these antibiotics involves non-proteinogenic amino acids, including (S)-4-hydroxyphenylglycine, for which this compound is a key intermediate. researchgate.netuniprot.org Two critical enzymes from this bacterium, this compound synthase (HmaS) and this compound oxidase (HmO), have been extensively studied and utilized in metabolic engineering efforts. uniprot.orguniprot.orgnih.gov

HmaS catalyzes the conversion of 4-hydroxyphenylpyruvate to this compound through a novel mechanism involving both decarboxylation and hydroxylation at the benzylic position. researchgate.netuniprot.org HmO is responsible for the subsequent oxidation of this compound to 4-hydroxybenzoylformate. uniprot.orgresearchgate.net The genes encoding these enzymes have been identified within the vancomycin biosynthesis cluster in A. orientalis. nih.gov

Pseudomonas Species

Various Pseudomonas species are involved in the degradation of aromatic compounds, including mandelic acid and its derivatives.

Pseudomonas convexa : This species was found to degrade DL-mandelic acid through a novel pathway that involves 4-hydroxymandelic acid as an intermediate. capes.gov.brnih.gov Key enzymes in this pathway include L-mandelate-4-hydroxylase and L-4-hydroxymandelate oxidase (decarboxylating). capes.gov.brnih.gov The former is a soluble enzyme that requires tetrahydropteridine, NADPH, and Fe2+ for its activity, while the latter is a particulate, FAD- and Mn2+-dependent enzyme. capes.gov.brnih.gov

Pseudomonas putida : This bacterium is known for its metabolic versatility and has been studied in the context of mandelate (B1228975) degradation. expasy.orgqmul.ac.ukgenome.jp It possesses a this compound oxidase (decarboxylating) that converts (S)-4-hydroxymandelate to 4-hydroxybenzaldehyde (B117250). expasy.orgqmul.ac.ukgenome.jp Additionally, research has shown that P. putida F6 can metabolize p-hydroxyphenylacetic acid to 3,4-dihydroxyphenylacetic acid, which is then further oxidized to 3,4-dihydroxymandelic acid. nih.gov

Escherichia coli

Escherichia coli is a widely used host organism for the metabolic engineering of various valuable chemicals, including this compound. Its well-characterized genetics and physiology make it an ideal chassis for constructing and optimizing biosynthetic pathways.

Researchers have successfully engineered E. coli for the de novo production of this compound from simple carbon sources like glucose and xylose. nih.govnih.gov These strategies typically involve:

Heterologous expression of a this compound synthase (HmaS), often from Amycolatopsis orientalis. researchgate.netnih.gov

Engineering the native aromatic amino acid pathway to increase the supply of the precursor, 4-hydroxyphenylpyruvate. nih.gov

Deleting competing pathways to channel metabolic flux towards this compound production. nih.gov

Through these efforts, significant titers of this compound have been achieved in fed-batch fermentations. nih.govnih.gov For instance, one study reported a production of 15.8 g/L of 4-HMA in 60 hours by an engineered E. coli strain that could co-utilize glucose and xylose. nih.gov Another recent study achieved a high production of 32.768 g/L in 76 hours through a combination of metabolic engineering and directed evolution of HmaS. nih.gov

Rhodococcus jostii RHA1

Rhodococcus jostii RHA1 is a soil bacterium known for its robust ability to degrade a wide range of organic compounds, including the complex plant polymer lignin (B12514952). rsc.orgresearchgate.netrsc.org In the context of lignin degradation, this compound has been identified as a potential intermediate. rsc.org

Studies have shown that R. jostii RHA1 possesses a glycolate (B3277807) oxidase that can catalyze the oxidation of 4-hydroxyphenylacetic acid to 4-hydroxymandelic acid and subsequently to 4-hydroxybenzoylformic acid. rsc.orgnih.gov This suggests a pathway for the breakdown of lignin-derived aromatic fragments. rsc.org The identification of these metabolic routes in R. jostii RHA1 is crucial for understanding the natural cycling of lignin and for developing biocatalytic strategies to convert lignin into valuable chemicals. researchgate.netrsc.org

Fungal Models

Fungi, particularly yeast, are also important platforms for the production of this compound due to their industrial robustness and amenability to genetic engineering.

Saccharomyces cerevisiae

The yeast Saccharomyces cerevisiae is a well-established host for industrial biotechnology and has been successfully engineered for the production of this compound. researchgate.netnih.gov Its use as a production host offers advantages such as tolerance to low pH and the presence of established genetic tools.

Metabolic engineering strategies in S. cerevisiae for this compound production mirror those in E. coli and include:

Expressing a hydroxymandelate synthase from sources like Amycolatopsis orientalis. researchgate.netnih.gov

Engineering the shikimate pathway to increase the availability of aromatic amino acid precursors. researchgate.netnih.gov

Deleting or modifying genes involved in competing pathways to direct metabolic flux towards the desired product. researchgate.net

By expressing the HmaS from A. orientalis in a wild-type yeast strain, researchers achieved a production of 119 mg/L of this compound from glucose. researchgate.netnih.gov Further engineering of the aromatic amino acid pathway led to enhanced titers. researchgate.netnih.gov These studies demonstrate the potential of S. cerevisiae as a sustainable platform for producing this compound and its derivatives. researchgate.net

Data Tables

Table 1: Key Enzymes in this compound Metabolism

EnzymeSource OrganismReaction CatalyzedCofactors/RequirementsReference
This compound Synthase (HmaS)Amycolatopsis orientalis4-Hydroxyphenylpyruvate → this compoundFe2+ researchgate.netuniprot.org
This compound Oxidase (HmO)Amycolatopsis orientalisThis compound → 4-Hydroxybenzoylformate- uniprot.orgresearchgate.net
L-Mandelate-4-HydroxylasePseudomonas convexaL-Mandelate → this compoundTetrahydropteridine, NADPH, Fe2+ capes.gov.brnih.gov
L-4-Hydroxymandelate Oxidase (decarboxylating)Pseudomonas convexaL-4-Hydroxymandelate → 4-Hydroxybenzaldehyde + CO2FAD, Mn2+ capes.gov.brnih.gov
This compound Oxidase (decarboxylating)Pseudomonas putida(S)-4-Hydroxymandelate → 4-Hydroxybenzaldehyde + CO2FAD, Mn2+ expasy.orgqmul.ac.ukgenome.jp
Glycolate OxidaseRhodococcus jostii RHA14-Hydroxyphenylacetic acid → this compound- rsc.orgnih.gov

Table 2: Engineered Strains for this compound Production

Host OrganismKey Genetic ModificationsProduct TiterFermentation Time (h)Carbon SourceReference
Escherichia coliExpression of shmaS, deletion of aspC and tyrB15.8 g/L60Glucose, Xylose nih.gov
Escherichia coliGene overexpression, CRISPRi, directed evolution of HmaS32.768 g/L76Glucose nih.gov
Saccharomyces cerevisiaeExpression of A. orientalis HmaS119 mg/L-Glucose researchgate.netnih.gov
Saccharomyces cerevisiaeEngineered shikimate pathway, expression of A. orientalis HmaS465 mg/L-Glucose nih.gov

Plant and Algal Systems

In the marine red alga Odonthalia floccosa, 4-hydroxymandelic acid serves as an intermediate in the biosynthesis of 4-hydroxybenzaldehyde and 3-bromo-4-hydroxybenzaldehyde (B1265673) from L-tyrosine. oup.comnih.govnih.gov Research has demonstrated this biosynthetic pathway within chloroplast-containing fractions of the alga. oup.comnih.govnih.gov The proposed metabolic sequence, based on the identification of labeled ¹⁴C-intermediates, is as follows: L-tyrosine is first converted to 4-hydroxyphenylpyruvic acid, which is then transformed into 4-hydroxyphenylacetic acid. oup.comnih.govnih.gov Subsequently, 4-hydroxyphenylacetic acid is converted to 4-hydroxymandelic acid, a precursor to 4-hydroxybenzaldehyde, which can then be brominated to form 3-bromo-4-hydroxybenzaldehyde. oup.comnih.govnih.gov The enzyme system responsible for this pathway is believed to be particulate and possibly located on the thylakoid membranes. nih.govnih.gov

Table 2: Tyrosine Metabolism in Odonthalia floccosa

Starting CompoundMetabolic PathwayFinal Products
L-TyrosineL-Tyrosine → 4-Hydroxyphenylpyruvic acid → 4-Hydroxyphenylacetic acid → 4-Hydroxymandelic acid → 4-Hydroxybenzaldehyde → 3-Bromo-4-hydroxybenzaldehyde4-Hydroxybenzaldehyde, 3-Bromo-4-hydroxybenzaldehyde

Mandelic acid and its derivatives, including 4-hydroxymandelic acid, are found in various plant species. Mandelic acid itself is naturally present in small amounts in plant tissues such as wheat leaves and grapes. rsc.org It can be produced from the naturally occurring compounds L-phenylalanine and phenylacetic acid by a range of organisms, including phytoplankton. rsc.org Additionally, derivatives of 4-hydroxymandelic acid, specifically ethyl this compound and 4-hydroxymandelamide, have been identified as rare natural products in the rhizomes of the invasive weed Sorghum halepense. acgpubs.org

Mammalian Systems

In human cells, this compound (4-HMA) has been identified as a crucial intermediate in the biosynthesis of the headgroup of coenzyme Q10 (CoQ10), an essential component of the electron transport chain. nih.govnih.govrepec.org The synthesis of 4-HMA is catalyzed by the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL), a protein whose function was previously unknown. nih.govnih.govrepec.org HPDL converts 4-hydroxyphenylpyruvate (4-HPPA), a catabolite of tyrosine, into 4-HMA. nih.govresearchgate.netreactome.org This reaction is a key step in a non-canonical tyrosine catabolism pathway. nih.gov

Table 3: this compound in the Human CoQ10 Biosynthesis Pathway

PrecursorEnzymeProductFunction
4-Hydroxyphenylpyruvate (4-HPPA)Hydroxyphenylpyruvate dioxygenase-like (HPDL)This compound (4-HMA)Intermediate in CoQ10 headgroup synthesis
This compound (4-HMA)Not specified4-Hydroxybenzoate (B8730719) (4-HB)Precursor for the CoQ10 headgroup

In rabbit models, 4-hydroxymandelic acid has been identified as a metabolite of tyramine (B21549) and octopamine (B1677172), both of which are catabolites of tyrosine. nih.govresearchgate.netdntb.gov.ua Studies on the metabolism of tyramine in rabbits have shown that it can be converted to 4-hydroxymandelic acid. nih.govnih.gov This suggests a metabolic pathway in rabbits where these tyrosine-derived amines are processed into 4-hydroxymandelic acid. nih.govresearchgate.net

Other Biological Entities

Nematodes (e.g., Heterodera schachtii, Heterodera trifolii metabolomics)

Metabolomic studies on the plant-parasitic cyst nematodes Heterodera schachtii and Heterodera trifolii have identified this compound as a constituent of their metabolic profile. mdpi.comnih.gov These nematodes are significant agricultural pests, with H. schachtii primarily infesting sugar beets and H. trifolii targeting clover. nih.gov Research employing capillary electrophoresis time-of-flight mass spectrometry has enabled the profiling of metabolites across different developmental stages (egg, second-stage juvenile (J2), and female) of these nematodes, revealing both similarities and differences in their metabolomes. mdpi.comnih.gov

A comprehensive analysis identified hundreds of metabolites, including those involved in key metabolic pathways such as aromatic amino acid metabolism. nih.govnih.gov Within this context, this compound (referred to in the study as p-hydroxymandelic acid) was detected, particularly in the female stage of Heterodera trifolii. mdpi.comnih.gov

In a comparative metabolomic study, the profiles of H. schachtii and H. trifolii were analyzed across their egg, J2, and female life stages. nih.gov While many metabolites were common to both species, indicating similar fundamental physiological processes, distinct differences in metabolite levels were observed. mdpi.comnih.gov

For the female stage, a notable finding was the high detection of a combined peak for p-hydroxymandelic acid and homogentisic acid in H. trifolii. mdpi.comnih.gov These metabolites were ranked among the top five most detected in this specific stage and species, alongside phenylalanine, leucine, valine, and citric acid. mdpi.comnih.gov In contrast, the top five metabolites in the female stage of H. schachtii were guanosine, glycerol (B35011), leucine, phosphorylcholine, and valine. mdpi.comnih.gov This highlights a potential metabolic divergence between the two closely related nematode species during their mature, reproductive phase. mdpi.comnih.gov

The study quantified the relative peak areas of metabolites to compare their abundance. mdpi.com While specific values for this compound alone were not isolated from homogentisic acid in the primary data presentation, their combined presence was significant in H. trifolii females. mdpi.comnih.gov The research provides a foundational resource for understanding the biochemical processes that underpin the development and host-parasite interactions of these nematodes. nih.gov

Table 1: Highly Detected Metabolites in the Female Stage of Heterodera Species

This table presents a comparative view of the most abundant metabolites identified in the female life stage of Heterodera schachtii and Heterodera trifolii.

RankHeterodera schachtiiHeterodera trifolii
1GuanosinePhenylalanine
2GlycerolLeucine
3LeucineValine
4PhosphorylcholineCitric acid
5Valinep-Hydroxymandelic acid + Homogentisic acid
Data sourced from a 2021 study on the metabolic analysis of these nematode species. mdpi.comnih.gov

Future Directions and Emerging Research Avenues in 4 Hydroxymandelate Studies

Advanced Enzyme Engineering for Novel Biocatalysts

At the heart of bioproduction lies the catalyst. The engineering of enzymes with tailored properties is a cornerstone for developing commercially viable processes for 4-HMA synthesis.

The precise control of a molecule's three-dimensional structure is critical in the synthesis of pharmaceuticals and other bioactive compounds. Enzymes, with their inherent chirality, offer a distinct advantage over traditional chemical synthesis in achieving high stereoselectivity. In the context of 4-HMA, the key enzyme, (S)-hydroxymandelate synthase (Hms), naturally produces the (S)-enantiomer. plos.org

Research has demonstrated that the stereoselectivity of Hms can be influenced by the structure of the substrate. plos.org For instance, while Hms from Streptomyces coelicolor A3(2) exhibits high enantiomeric purity (99.6% for (S)-mandelate), the introduction of different substituents on the phenylpyruvate analogue can lead to a racemic mixture of products. plos.org This highlights the potential for tailoring the enzyme's active site to favor the production of either the (S) or (R) enantiomer of 4-HMA or other related α-hydroxy acids.

Future work in this area will likely focus on:

Rational Redesign of the Active Site: Utilizing computational modeling and site-directed mutagenesis to alter the amino acid residues within the enzyme's hydrophobic substrate-binding pocket. plos.org This can create steric hindrance or new interactions that favor a specific binding orientation of the substrate, thereby controlling the stereochemical outcome of the reaction. plos.orgunivie.ac.at

Directed Evolution: Employing high-throughput screening methods to evolve Hms variants with altered or inverted stereoselectivity. This approach mimics natural evolution in a laboratory setting to generate enzymes with desired properties.

Substrate Engineering: Modifying the substrate molecule to influence how it interacts with the enzyme's active site, thereby guiding the stereochemical course of the reaction. nih.gov

The regioselectivity of Hms, its ability to hydroxylate the benzylic carbon rather than the aromatic ring, is a key feature of its catalytic mechanism. plos.orgresearchgate.net While Hms demonstrates high regioselectivity, understanding the structural basis for this precision is crucial for engineering novel biocatalysts that can perform targeted hydroxylations on a wider range of substrates. plos.org

For any biocatalyst to be industrially viable, it must be robust enough to withstand process conditions, which can include elevated temperatures, non-optimal pH, and the presence of organic solvents. nih.govmdpi.com Wild-type enzymes are often not sufficiently stable for large-scale industrial use. researchgate.net Therefore, a significant area of future research is the enhancement of the stability and activity of enzymes like Hms.

Strategies to improve enzyme stability and activity include:

Rational Protein Design: By understanding the structure-function relationships of an enzyme, specific mutations can be introduced to enhance its stability. researchgate.net This can involve strengthening hydrophobic interactions, increasing the number of salt bridges, or optimizing the packing of the protein core.

Immobilization: Attaching enzymes to solid supports can significantly improve their stability and allow for their recovery and reuse, which is crucial for cost-effective industrial processes. nih.govresearchgate.net

A common challenge in enzyme engineering is the trade-off between activity and stability, where mutations that enhance stability may compromise catalytic activity, and vice versa. nih.gov Future research will focus on developing strategies to overcome this trade-off, potentially by identifying mutations distant from the active site that can improve stability without negatively impacting catalysis. nih.gov

Systems Metabolic Engineering for Sustainable Bioproduction

Beyond engineering the biocatalyst itself, optimizing the entire cellular factory is essential for achieving high-yield, sustainable production of 4-HMA. Systems metabolic engineering takes a holistic approach to redesigning microbial metabolism for the efficient conversion of renewable feedstocks into desired products.

The production of 4-HMA in microorganisms like Escherichia coli and Saccharomyces cerevisiae is dependent on the availability of the precursor 4-hydroxyphenylpyruvate (4-HPP). researchgate.netresearchgate.net This precursor is derived from the shikimate pathway, which also produces other aromatic amino acids. frontiersin.org A key strategy for increasing 4-HMA yields is to enhance the metabolic flux towards 4-HPP.

Future research in this area will focus on:

Enhancing the Supply of Initial Precursors: Increasing the intracellular pools of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), the starting molecules for the shikimate pathway, is a critical step. frontiersin.orgacs.org This can be achieved by engineering the central carbon metabolism of the host organism. acs.org

Overcoming Feedback Inhibition: Key enzymes in the shikimate pathway are often subject to feedback inhibition by the final products (aromatic amino acids). frontiersin.org Engineering feedback-resistant versions of these enzymes is a common and effective strategy to increase flux through the pathway. mdpi.com

Eliminating Competing Pathways: Deleting genes that encode for enzymes that divert precursors away from the desired pathway can significantly increase the availability of those precursors for 4-HMA synthesis. frontiersin.orgnih.gov

Table 1: Genetic Modifications to Enhance Precursor Supply for 4-HMA Production

The rational design of novel biosynthetic pathways is a powerful approach to achieving high-yield production of 4-HMA. This involves the careful selection and combination of enzymes from different organisms to create an optimized pathway in a microbial host. nih.gov

Key elements of rational pathway design for 4-HMA production include:

Heterologous Expression of Hydroxymandelate Synthase (HmaS): The introduction of a highly active HmaS is the central step in establishing a 4-HMA production pathway. researchgate.netresearchgate.net Researchers have successfully expressed HmaS from various sources, such as Amycolatopsis orientalis and Nocardia uniformis, in both E. coli and S. cerevisiae. researchgate.netnih.gov

Pathway Optimization and Balancing: Achieving high yields requires not only the presence of the necessary enzymes but also the optimization of their expression levels to avoid the accumulation of toxic intermediates and to ensure a balanced metabolic flux. researchgate.net

CRISPR-based technologies: The use of CRISPR interference (CRISPRi) allows for the targeted repression of competing metabolic pathways, redirecting carbon flux towards the desired product. mdpi.com

Table 2: Engineered Strains for 4-HMA Production

The economic and environmental sustainability of biomanufacturing is heavily dependent on the use of renewable and low-cost feedstocks. frontiersin.orgleadventgrp.com While much of the initial research on 4-HMA production has utilized model sugars like glucose, future efforts will increasingly focus on the use of more complex and heterogeneous feedstocks derived from biomass. researchgate.netfrontiersin.org

These renewable feedstocks can include:

Lignocellulosic Biomass: Derived from agricultural residues (e.g., corn stover, wheat straw) and forestry waste, this is an abundant and non-food-based source of sugars. leadventgrp.com

Crude Glycerol (B35011): A major byproduct of biodiesel production, crude glycerol can be a cost-effective carbon source for microbial fermentation.

Waste Streams: Organic waste from food processing and other industries can be repurposed as feedstocks for bioproduction. escholarship.org

The use of these feedstocks presents challenges, such as the need for pretreatment to release fermentable sugars and the presence of inhibitory compounds. aimspress.com Therefore, future research will involve not only engineering the metabolic pathways for 4-HMA production but also enhancing the robustness of the microbial host to tolerate and efficiently utilize these complex feedstocks.

Elucidation of Undiscovered Metabolic Branches and Interconnections

Future research is focused on charting the complete metabolic landscape of 4-hydroxymandelate (4-HMA), moving beyond its currently known functions. This involves identifying novel biochemical reactions where 4-HMA is a substrate or product and understanding how these pathways connect with the broader metabolic network of the cell.

Deeper Understanding of 4-HMA's Role in Aromatic Compound Metabolism in Diverse Microbes

The metabolism of 4-HMA is a key feature in the biochemical repertoire of various microorganisms, where it often serves as an intermediate in the breakdown of aromatic compounds. In bacteria such as Amycolatopsis orientalis, the enzyme hydroxymandelate synthase (HmaS), an Fe(II)-dependent dioxygenase, catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to 4-HMA. researchgate.netnih.gov This reaction is a critical step in the biosynthesis of 4-hydroxyphenylglycine, a building block for important nonribosomal peptide antibiotics like vancomycin (B549263). researchgate.net The HmaS enzyme from A. orientalis can also recognize phenylpyruvate as a substrate, leading to the production of mandelic acid. frontiersin.orgresearchgate.net

Similarly, research on Pseudomonas convexa has identified a metabolic pathway for mandelic acid that proceeds through 4-HMA. capes.gov.br This pathway involves the intermediates 4-hydroxybenzaldehyde (B117250), 4-hydroxybenzoic acid, and 3,4-dihydroxybenzoic acid. capes.gov.br In ascomycete yeasts like Saccharomyces cerevisiae, evidence suggests the existence of a mandelate (B1228975) pathway for synthesizing benzenoids, where 4-HMA has been identified as an intermediate derived from 4-hydroxyphenylpyruvate. asm.org Engineering of the aromatic amino acid pathway in S. cerevisiae, coupled with the expression of HmaS from A. orientalis or Nocardia uniformis, has enabled the de novo biosynthesis of 4-HMA from glucose. researchgate.net These microbial pathways represent attractive, environmentally friendly alternatives to the chemical synthesis of 4-HMA. researchgate.netresearchgate.net

Table 1: Examples of Microbial Enzymes in this compound Metabolism

Microorganism Enzyme Substrate Product Metabolic Pathway
Amycolatopsis orientalis Hydroxymandelate Synthase (HmaS) 4-Hydroxyphenylpyruvate This compound Antibiotic Biosynthesis researchgate.netnih.gov
Pseudomonas convexa L-Mandelate-4-hydroxylase L-Mandelate This compound Mandelic Acid Degradation capes.gov.br
Pseudomonas convexa L-4-Hydroxymandelate oxidase L-4-Hydroxymandelate 4-Hydroxybenzaldehyde Mandelic Acid Degradation capes.gov.br
Saccharomyces cerevisiae (engineered) Hydroxymandelate Synthase (HmaS) 4-Hydroxyphenylpyruvate This compound Benzenoid Synthesis researchgate.netasm.org

Exploring the Full Spectrum of HPDL Function and its Metabolic Context in Eukaryotes

In eukaryotes, the function of 4-hydroxyphenylpyruvate dioxygenase-like (HPDL) protein was enigmatic for a long time. nih.govresearchgate.net Recent studies have definitively shown that HPDL is the enzyme responsible for producing 4-HMA in human cells. nih.govrepec.orgnyu.edunih.gov Unlike its homolog, 4-hydroxyphenylpyruvate dioxygenase (HPD), which is involved in tyrosine catabolism, HPDL is localized in the mitochondria. nih.govnih.govresearchgate.net

The primary role of the HPDL-mediated synthesis of 4-HMA in eukaryotes is to serve as an intermediate in the biosynthesis of the benzoquinone headgroup of Coenzyme Q10 (CoQ10). nih.govresearchgate.netrepec.orgnih.gov CoQ10 is a vital component of the electron transport chain in mitochondria, essential for cellular respiration. nih.govasm.org The discovery of this pathway has provided crucial insights into the molecular basis of certain infantile neurodegenerative conditions and hereditary spastic paraplegia linked to mutations in the HPDL gene. researchgate.netrepec.orgnih.govnih.gov The HPDL enzyme is present in other eukaryotes, suggesting a conserved role in CoQ10 biosynthesis, particularly in species that cannot synthesize the CoQ10 headgroup precursor, 4-hydroxybenzoate (B8730719), from chorismate. nih.govmdpi.com

Integration of Multi-Omics Data for Holistic Pathway Analysis

A systems-level understanding of 4-HMA's role in biology requires the integration of data from various "omics" platforms. This holistic approach allows for the reconstruction of complex metabolic networks and the identification of regulatory mechanisms that would be missed by single-platform analyses. purina.co.ukfrontiersin.org

Metabolomics (e.g., Oxy-metabolome profiling)

Metabolomics has been instrumental in uncovering the significance of 4-HMA in eukaryotic metabolism. A key technique has been "oxy-metabolome" profiling, which uses stable isotope labeling with 18O2 gas to trace the incorporation of molecular oxygen into metabolites. nih.govrepec.orgnih.gov In these studies, various human cell lines were cultured in an 18O2 atmosphere, and subsequent liquid chromatography-mass spectrometry (LC-MS) analysis identified polar metabolites that became labeled with 18O. nih.govrepec.orgnih.gov

Remarkably, the most highly 18O-labeled metabolite identified in these experiments was 4-HMA, a compound previously not described in mammalian metabolism. nih.gov This finding directly demonstrated that 4-HMA is synthesized via an oxygen-dependent enzymatic reaction. repec.orgnih.gov Further metabolomic analyses using 13C-labeled tyrosine confirmed that 4-HMA is derived from tyrosine. nih.gov These metabolomics studies were pivotal in linking 4-HMA to its producing enzyme, HPDL, and its ultimate fate as a precursor for CoQ10 biosynthesis. nih.govrepec.orgnih.gov Metabolomics has also identified correlations between 4-HMA levels and various physiological and pathological states, such as chronic kidney disease progression and aggressive behaviors in chickens. mdpi.comnih.gov

Table 2: Key Findings from Metabolomics Studies on this compound

Study Focus Technique Used Key Finding Organism/System
Discovery of Endogenous Synthesis 18O2 labeling, LC-MS (Oxy-metabolome profiling) 4-HMA is the most highly oxygen-labeled polar metabolite in human cells. nih.govnih.gov Human Cell Lines (e.g., MIAPACA2)
Precursor Identification 13C-labeled Tyrosine Tracing, LC-MS 4-HMA is derived from the amino acid Tyrosine. nih.gov Human Cell Lines
Coenzyme Q10 Pathway 13C-labeled Tyrosine Tracing, LC-MS HPDL and 4-HMA contribute to the biosynthesis of Tyr-derived CoQ10. nih.gov Human Cell Lines, Mice
Disease Biomarker Untargeted Metabolomics, LC-MS Elevated this compound levels are associated with CKD progression. nih.gov Human (Chronic Renal Insufficiency Cohort)
Behavior Correlation Untargeted Metabolomics, LC-MS Decreased (R)-4-hydroxymandelate is correlated with aggressive behavior. mdpi.com Broiler Chickens

Proteomics and Transcriptomics for Enzyme Regulation

Proteomics and transcriptomics provide a powerful lens through which to view the regulation of enzymes and pathways related to 4-HMA. By quantifying protein and mRNA levels, respectively, these approaches can identify the key genetic and protein players that control the flow of metabolites through 4-HMA-related pathways.

For instance, transcriptomic analysis of chicken follicles during sexual maturation identified (R)-4-hydroxymandelate as a potential biomarker, with its associated metabolic pathways being significantly altered. mdpi.comdntb.gov.ua In another study integrating metabolomics and transcriptomics to understand triple-negative breast cancer, tyrosine metabolism—the starting point for 4-HMA synthesis—was identified as a significantly dysregulated pathway, with key enzymes like tyrosine aminotransferase (TAT) being identified as differentially expressed genes. researchgate.net

In the context of microbial production, proteomics was employed to guide the metabolic engineering of Escherichia coli for enhanced 4-HMA production, identifying bottlenecks in glucose metabolism. researchgate.net Multi-omics analyses that combine transcriptomics, proteomics, and metabolomics are essential for building comprehensive models of metabolic networks. frontiersin.orgtum.de Such an approach in the orphan species Quercus ilex (Holm oak) allowed for the partial reconstruction of its metabolic network, including amino acid metabolism pathways that provide the precursors for 4-HMA. frontiersin.org These integrative strategies are crucial for understanding how the expression of enzymes like HmaS in microbes or HPDL in eukaryotes is regulated in response to different developmental or environmental cues.

Q & A

Q. What are the primary analytical methods for characterizing 4-Hydroxymandelate in biological samples?

To characterize this compound, researchers should employ a combination of chromatography (e.g., HPLC or GC-MS) and spectroscopic techniques (e.g., NMR or FTIR). For stereochemical confirmation, polarimetry or chiral chromatography is critical due to its defined stereocenter (as seen in its (S)-configuration) . Mass spectrometry (MS) can validate molecular weight (C₈H₇O₄; 167.14 g/mol) and isotopic patterns . Cross-referencing with databases like SciFinder or Reaxys ensures accurate identification of known derivatives or degradation products .

Q. How is this compound synthesized in microbial systems?

In Rhizobium leguminosarum, this compound is degraded via a pathway involving this compound oxidase (EC 1.1.3.19), which catalyzes its oxidation to 4-hydroxybenzaldehyde using oxygen as a co-substrate . For biosynthesis, in vitro reconstitution experiments suggest the involvement of 4-hydroxyphenylpyruvate-derived precursors, with enzyme kinetics studies (e.g., monitoring NADPH consumption or O₂ uptake) providing mechanistic insights .

Q. What enzymatic pathways involve this compound as a substrate or intermediate?

this compound is a key intermediate in:

  • Coenzyme Q10 (CoQ10) biosynthesis : Isotopic labeling (e.g., ¹⁸O₂ tracing) reveals its role in polar oxy-metabolite synthesis under varying oxygen tensions .
  • Glycopeptide antibiotic biosynthesis : Enzymes like this compound synthase (HmaS) and oxidase (HmO) convert 4-hydroxyphenylpyruvate (4-HPP) into this compound, which is further processed into nonribosomal peptide building blocks .
  • Degradation pathways : In Aurantimonas, it is catabolized to protocatechuate via 4-hydroxybenzoate, with pathway validation requiring knockout mutants and metabolite profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activities of this compound oxidase (EC 1.1.3.19)?

Discrepancies in substrate specificity or catalytic efficiency (e.g., conflicting Km values) may arise from assay conditions (pH, temperature) or enzyme purity. To address this:

  • Perform in vitro reconstitution with purified enzymes under standardized conditions .
  • Use isothermal titration calorimetry (ITC) or stopped-flow spectroscopy to quantify binding affinities and reaction rates .
  • Cross-validate findings with genetic approaches (e.g., CRISPR-Cas9 knockout strains) to confirm in vivo relevance .

Q. What experimental designs are optimal for studying this compound’s role in metabolic flux?

  • Isotopic tracing : Use ¹³C-labeled glucose or ¹⁸O₂ to track incorporation into this compound and downstream metabolites (e.g., CoQ10) via LC-MS/MS .
  • Knockout/complementation studies : Delete genes encoding HmaS/HmO in model organisms (e.g., Streptomyces) and analyze phenotypic rescue with exogenous this compound .
  • Multi-omics integration : Pair transcriptomics (RNA-seq) with metabolomics to identify regulatory nodes in its biosynthesis/degradation pathways .

Q. How can computational models improve understanding of this compound’s interactions with enzymes like this compound oxidase?

  • Molecular docking : Simulate substrate-enzyme interactions using crystal structures (if available) or homology models (e.g., AlphaFold predictions) to identify catalytic residues .
  • QSAR/QNA models : Train models on inhibitor datasets (e.g., this compound oxidase inhibitors) to predict toxicity or enzymatic modulation .
  • Kinetic modeling : Use tools like COPASI to simulate pathway dynamics under varying substrate concentrations or oxygen levels .

Q. What methodological challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

  • Matrix interference : Use solid-phase extraction (SPE) or derivatization (e.g., silylation for GC-MS) to enhance sensitivity .
  • Isomer discrimination : Employ chiral columns or enzymatic assays (e.g., stereospecific oxidases) to distinguish (S)-4-Hydroxymandelate from racemic mixtures .
  • Validation : Compare with synthetic standards and spike recovery experiments to confirm accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymandelate
Reactant of Route 2
4-Hydroxymandelate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.